N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
CAS No.: 2097917-47-8
Cat. No.: VC6000104
Molecular Formula: C17H16N6O
Molecular Weight: 320.356
* For research use only. Not for human or veterinary use.
![N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine - 2097917-47-8](/images/structure/VC6000104.png)
Specification
CAS No. | 2097917-47-8 |
---|---|
Molecular Formula | C17H16N6O |
Molecular Weight | 320.356 |
IUPAC Name | (3-pyrazol-1-ylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C17H16N6O/c24-17(13-3-1-4-15(9-13)23-8-2-6-20-23)22-10-14(11-22)21-16-5-7-18-12-19-16/h1-9,12,14H,10-11H2,(H,18,19,21) |
Standard InChI Key | HWBLPVPTXWOXOK-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)NC4=NC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture comprises three distinct heterocyclic systems:
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Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, commonly associated with nucleic acid analogs and kinase inhibitors.
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Azetidine Moiety: A four-membered saturated ring containing one nitrogen atom, contributing to conformational rigidity and metabolic stability .
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, frequently utilized in drug design for hydrogen bonding and target engagement.
These components are interconnected via a benzoyl group at the azetidine’s 1-position and a pyrimidin-4-amine substituent at the 3-position . The SMILES notation O=C(c1cccc(-n2cccn2)c1)N1CC(Nc2ccncn2)C1
and InChI key provide precise stereochemical details, critical for computational modeling and synthetic replication.
Physicochemical Profile
Table 1 summarizes key physicochemical properties derived from experimental and computational data.
Property | Value |
---|---|
CAS No. | 2097917-47-8 |
Molecular Formula | |
Molecular Weight | 320.3 g/mol |
SMILES | O=C(c1cccc(-n2cccn2)c1)N1CC(Nc2ccncn2)C1 |
Topological Polar Surface Area | ~90 Ų (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Table 1: Key physicochemical properties of N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine .
Notably, parameters such as melting point, boiling point, and solubility remain uncharacterized in publicly available literature, highlighting gaps in current knowledge .
Synthetic Methodologies and Optimization
Multi-Step Organic Synthesis
The compound’s synthesis likely follows strategies analogous to those described in azetidine derivative patents . A plausible route involves:
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Azetidine Functionalization: Introducing the pyrimidin-4-amine group via nucleophilic substitution or reductive amination.
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Benzoylation: Coupling 3-(1H-pyrazol-1-yl)benzoic acid to the azetidine nitrogen using carbodiimide-based activating agents.
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Protection/Deprotection: Employing tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to stabilize intermediates, followed by acidic or basic cleavage .
A patent detailing azetidine synthesis (WO2000063168A1) reveals that hydrogenation and palladium-catalyzed reactions are critical for deprotecting benzyl or acetyl groups . For example, hydrogenolysis of intermediates using palladium hydroxide under high-pressure hydrogen (40–60 psi) at 60°C achieves >60% yields .
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature Control: Exothermic reactions during azetidine ring formation necessitate cooling to 0°C .
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Solvent Selection: Polar aprotic solvents (e.g., methanol, dichloromethane) enhance solubility of intermediates .
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Catalyst Loading: Palladium hydroxide (20% on carbon) at 5–10 wt% substrate ratio optimizes hydrogenation efficiency .
Biological Activity and Mechanistic Hypotheses
Putative Targets and Mechanisms
While direct studies on this compound are absent, structural analogs suggest several targets:
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Kinase Inhibition: Pyrimidine derivatives often inhibit ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
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GPCR Modulation: Azetidine-containing compounds frequently target G protein-coupled receptors involved in inflammation .
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DNA Intercalation: Planar aromatic systems (pyrimidine, pyrazole) may intercalate DNA, inducing apoptosis in cancer cells.
Comparative Analysis with Analogues
Table 2 contrasts this compound with structurally related molecules to infer potential activity.
Compound | Structure | Reported Activity |
---|---|---|
Nilotinib | Pyrimidine + piperazine | BCR-ABL kinase inhibition |
Celecoxib | Pyrazole + sulfonamide | COX-2 inhibition |
This Compound | Pyrimidine + azetidine + pyrazole | Hypothesized kinase/GPCR activity |
Table 2: Structural and functional comparison with known bioactive molecules .
Future Directions and Research Priorities
Experimental Validation
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In Vitro Screening: Profiling against kinase panels and inflammatory markers (e.g., TNF-α, IL-6).
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ADME Studies: Assessing absorption, distribution, metabolism, and excretion in preclinical models.
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Crystallography: Resolving ligand-target complexes to guide structure-based optimization.
Computational Approaches
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Molecular Dynamics: Simulating binding kinetics with EGFR or COX-2 to predict affinity.
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QSAR Modeling: Corating structural features with activity to design derivatives.
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